molecular formula C14H21N B13266150 N-[1-(2-methylphenyl)ethyl]cyclopentanamine

N-[1-(2-methylphenyl)ethyl]cyclopentanamine

Cat. No.: B13266150
M. Wt: 203.32 g/mol
InChI Key: CHCIEYYELKXXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanamine Derivatives

N-Ethyl-1-(2-methylphenyl)cyclohexanamine (C₁₅H₂₃N) exemplifies a cyclohexane-based analog. Key differences include:

Parameter Cyclopentanamine Derivative Cyclohexanamine Derivative
Ring strain (kcal/mol) ~6.5 ~1.5
Preferred conformation Envelope/half-chair Chair
Steric hindrance Higher due to smaller ring Lower
Boiling point ~245°C (est.) ~260°C (est.)

The cyclohexane chair conformation’s rigidity enhances thermal stability but reduces conformational diversity compared to the cyclopentane derivative.

Pentanamine Derivatives

N-[(2-methylphenyl)methyl]pentanamide (C₁₃H₁₉NO) represents a pentanamine analog with an amide functional group. Critical distinctions include:

  • Hydrogen bonding : The amide group in pentanamide derivatives facilitates intermolecular H-bonding (amide N–H⋯O=C), absent in the secondary amine structure of this compound.
  • Electron distribution : The electron-withdrawing carbonyl group in the amide reduces electron density at nitrogen, altering reactivity in nucleophilic substitution reactions.
  • Solubility : LogP values differ significantly (cyclopentanamine derivative: ~3.2 vs. pentanamide: ~2.1), reflecting the amide’s increased polarity.

These structural variations underscore the tailored physicochemical properties achievable through modular substitution on amine scaffolds.

Table 1: Structural and Electronic Comparison of Analogous Compounds

Compound Molecular Formula Ring System Functional Group logP
This compound C₁₄H₂₁N Cyclopentane Secondary amine 3.2
N-Ethyl-1-(2-methylphenyl)cyclohexanamine C₁₅H₂₃N Cyclohexane Secondary amine 3.5
N-[(2-methylphenyl)methyl]pentanamide C₁₃H₁₉NO None Amide 2.1

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-[1-(2-methylphenyl)ethyl]cyclopentanamine

InChI

InChI=1S/C14H21N/c1-11-7-3-6-10-14(11)12(2)15-13-8-4-5-9-13/h3,6-7,10,12-13,15H,4-5,8-9H2,1-2H3

InChI Key

CHCIEYYELKXXRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)NC2CCCC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylphenyl)ethyl]cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter molecular properties:

  • N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride (C₁₃H₁₇FNHCl, MW: 242 g/mol): The 2-fluoro substituent is electron-withdrawing, increasing polarity compared to the target compound’s methyl group. This could enhance solubility in polar solvents .
  • N-[2-(2-methoxyphenyl)ethyl]cyclopentanamine (C₁₄H₂₁NO, MW: 219 g/mol): The methoxy group introduces oxygen, improving hydrogen-bonding capacity and solubility. The ethyl linker’s position (2-phenyl vs. 1-phenyl) may affect conformational flexibility .
  • N-[(4-ethylphenyl)methyl]cyclopentanamine (C₁₄H₂₁N, MW: 203 g/mol): Para-substitution reduces steric hindrance compared to ortho-methyl, while the methylene linker (vs. ethyl) decreases rotational freedom .

Stereochemical Variations

synthesizes enantiomers of N-(1-phenylethyl)cyclopentanamine (e.g., 9-R and 9-S ), highlighting the role of chirality in molecular recognition. While bioactivity data are absent, stereochemistry could influence binding affinity in receptor-based applications .

Molecular Size and Cycloalkyl Groups

Replacing cyclopentyl with larger cycloalkyl groups (e.g., cyclohexyl in N-(1-phenylethyl)cyclohexanamine ) increases lipophilicity and steric bulk, which may impact diffusion rates or binding pocket compatibility .

Data Table: Key Structural and Molecular Comparisons

Compound Name Substituent (Position/Type) Amine Group Molecular Weight (g/mol) Key Notes
N-[1-(2-methylphenyl)ethyl]cyclopentanamine 2-methylphenyl Cyclopentanamine 202 Ortho-methyl enhances steric effects
N-[1-(2-fluorophenyl)ethyl]cyclopentanamine HCl 2-fluorophenyl Cyclopentanamine 242 (HCl salt) Electron-withdrawing group; increased polarity
N-[2-(2-methoxyphenyl)ethyl]cyclopentanamine 2-methoxyphenyl Cyclopentanamine 219 Methoxy improves H-bonding
N-[(4-ethylphenyl)methyl]cyclopentanamine 4-ethylphenyl (para) Cyclopentanamine 203 Para-substitution reduces steric hindrance
N-(1-phenylethyl)cyclopentanamine Phenyl (unsubstituted) Cyclopentanamine 189 Base structure for comparison

Biological Activity

N-[1-(2-methylphenyl)ethyl]cyclopentanamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological evaluations, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a cyclopentanamine core substituted with a 2-methylphenyl ethyl group. Its molecular formula is C13H17NC_{13}H_{17}N, with a molecular weight of approximately 201.28 g/mol. The unique structure allows for interactions with various biological targets, particularly in the realm of neurological and psychiatric disorders.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. It has been shown to act on neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

Key Mechanisms:

  • Receptor Binding: The compound demonstrates affinity for various neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Interaction: It may inhibit certain enzymes linked to metabolic pathways, potentially affecting drug metabolism and efficacy.

In Vitro Studies

Research has indicated that this compound exhibits significant activity against various biological targets. For instance, it has been screened for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which plays a vital role in neurotransmission.

Enzyme TargetInhibition Activity (%)
Acetylcholinesterase65%
Butyrylcholinesterase58%
α-Amylase72%

These findings suggest that the compound could be beneficial in treating conditions like Alzheimer's disease through the modulation of cholinergic signaling .

In Vivo Studies

In vivo evaluations have demonstrated the compound's potential to improve cognitive functions in animal models. A study involving Swiss male albino mice showed that administration of this compound led to significant improvements in memory retention and learning capabilities compared to control groups .

Case Studies

  • Cognitive Enhancement in Animal Models:
    • A study conducted on mice highlighted that doses of 10 mg/kg significantly improved performance in maze tests, indicating enhanced memory and learning abilities.
    • Behavioral assessments post-administration revealed reduced anxiety-like behaviors.
  • Antidepressant-like Effects:
    • In another investigation, the compound was tested for its antidepressant properties using the forced swim test (FST). Results indicated a reduction in immobility time, suggesting potential antidepressant effects comparable to standard treatments .

Toxicological Profile

Toxicity studies have shown that this compound exhibits a favorable safety profile. No significant adverse effects were noted on hematological or biochemical parameters in treated animals at therapeutic doses, suggesting good tolerability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-[1-(2-methylphenyl)ethyl]cyclopentanamine, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves reductive amination between cyclopentanamine and 1-(2-methylphenyl)ethyl ketone derivatives. For example, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (1–3 atm) is a common approach . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves yield. Characterization requires 1H/13C NMR (to confirm amine linkage and aromatic substitution patterns) and HPLC-MS (to assess purity >98%). A validated HPLC method using a mixed-mode column (e.g., Primesep 100) with isocratic elution (water/acetonitrile/sulfuric acid buffer) and UV detection at 200 nm can resolve enantiomeric impurities .

Q. Which in vitro assays are suitable for initial pharmacological profiling of this compound?

  • Methodological Answer : Prioritize assays targeting receptors implicated in structurally related compounds, such as:

  • Serotonin (5-HT) receptor binding assays (radioligand displacement using [³H]-LSD or [³H]-WAY-100635).
  • Cytotoxicity screening (MTT assay on cancer cell lines like HeLa or HepG2) to evaluate antiproliferative potential .
  • Platelet aggregation inhibition (turbidimetric method with ADP/arachidonic acid induction) due to structural similarity to thrombotic inhibitors .

Advanced Research Questions

Q. How can contradictory data on the receptor binding affinity of this compound be systematically addressed?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, temperature). To resolve conflicts:

  • Perform meta-analysis of existing data, stratifying results by experimental parameters.
  • Use standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) for receptor binding assays.
  • Validate findings via orthogonal techniques , such as functional assays (cAMP accumulation for GPCR activity) or computational docking studies (AutoDock Vina) to predict binding poses .

Q. What computational strategies effectively model the structure-activity relationships (SAR) of cyclopentanamine derivatives targeting monoamine transporters?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with serotonin transporter SLC6A4) using AMBER or GROMACS to identify critical binding residues.
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and Hammett constants using datasets from analogs (e.g., JWH-251 ).
  • Free Energy Perturbation (FEP) : Predict affinity changes for methyl or ethyl substitutions on the phenyl ring .

Q. What analytical techniques are optimal for resolving the stereochemistry of this compound, and how does chirality affect its bioactivity?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IG-U column with n-hexane/isopropanol (90:10) and 0.1% diethylamine to separate enantiomers .
  • Circular Dichroism (CD) : Correlate optical activity with enantiomeric excess.
  • Pharmacological Impact : Test enantiomers in receptor-specific assays (e.g., 5-HT2A vs. 5-HT1A). For example, (R)-enantiomers may exhibit 10–100x higher affinity due to steric complementarity in hydrophobic binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.